molecular formula C15H10Cl2O2 B2874706 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 100965-49-9

6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2874706
CAS No.: 100965-49-9
M. Wt: 293.14
InChI Key: NNKQWSGEMHEAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the raw materials are procured and processed in large quantities. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one include other flavanones such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 6 and 8 enhances its reactivity and potential biological activities compared to other flavanones .

Properties

IUPAC Name

6,8-dichloro-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-7,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKQWSGEMHEAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.